![molecular formula C27H26N2O3 B126487 Win 55212-2 CAS No. 131543-22-1](/img/structure/B126487.png)
Win 55212-2
描述
WIN 55212-2,也称为 ®-(+)-WIN 55212,是一种合成的大麻素受体激动剂 。它属于氨基烷基吲哚类化合物,以其对大麻素受体 CB1 和 CB2 的高亲和力而闻名。 这种化合物已被广泛研究其潜在的治疗效果,包括其镇痛和抗炎特性 .
准备方法
合成路线和反应条件
WIN 55212-2 的合成涉及多个步骤,从市售的起始原料开始反应条件通常涉及在受控温度下使用强碱和有机溶剂 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。 该工艺针对产量和纯度进行了优化,通常涉及先进的纯化技术,如色谱法和重结晶,以确保最终产品符合要求的规格 .
化学反应分析
反应类型
WIN 55212-2 会发生各种化学反应,包括:
氧化: 这种反应会导致形成氧化衍生物,这些衍生物可能具有不同的药理学特性。
还原: 还原反应可以改变分子上的官能团,可能改变其活性。
常用试剂和条件
这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如氢化锂铝,以及各种用于取代反应的亲核试剂。 这些条件通常涉及特定温度、溶剂和催化剂,以实现所需的转化 .
形成的主要产物
这些反应形成的主要产物通常是 this compound 的类似物,其药理学特性已改变。 这些类似物对于研究构效关系和开发新的治疗剂非常有价值 .
科学研究应用
Ophthalmological Applications
Intraocular Pressure Reduction
WIN 55212-2 has been studied for its potential to reduce intraocular pressure (IOP), a crucial factor in managing glaucoma. In a study involving normal and glaucomatous monkeys, various concentrations (0.07%, 0.2%, and 0.5%) were administered topically. The results indicated:
- Normal Monkeys : Significant IOP reduction was observed at all concentrations, with the most substantial decrease (3.4 ± 0.6 mm Hg) noted at 3 hours post-application of the 0.5% solution.
- Glaucomatous Monkeys : A multiple-dose regimen of 0.5% this compound resulted in significant IOP reductions over five days, suggesting its potential as a new class of antiglaucoma agents .
Concentration | Mean IOP Reduction (mm Hg) | Time Post-Application |
---|---|---|
0.07% | 1.4 ± 0.4 | 3 hours |
0.2% | 2.9 ± 0.4 | 3 hours |
0.5% | 3.4 ± 0.6 | 3 hours |
Neurobiological Applications
Anti-inflammatory Properties
Research has highlighted this compound's role in modulating neuroinflammation, particularly in the context of neurodegenerative diseases like Alzheimer's disease. In a study involving lipopolysaccharide (LPS)-activated microglia, this compound administration reduced microglial activation and improved spatial memory performance in rats subjected to inflammatory challenges:
- Dosage : Rats received doses of 0.5 mg/kg or 1 mg/kg for three weeks.
- Findings : The lower dose effectively reduced microglial activation without impairing memory performance, indicating potential therapeutic benefits for chronic neuroinflammation .
Pain Management
Pain Models
This compound has been utilized in various pain models to understand its analgesic properties:
- Chronic Pain Models : In models of inflammatory pain induced by Complete Freund’s Adjuvant (CFA), this compound demonstrated significant efficacy in reducing pain hypersensitivity.
- Mechanism : The compound appears to interact with CB receptors to modulate pain pathways, highlighting its potential as a therapeutic agent for chronic pain conditions .
Case Study: Glaucoma Treatment
A notable case study involved the application of this compound in a cohort of glaucomatous monkeys over five days with twice-daily dosing:
- Results : Consistent reductions in IOP were observed, reinforcing the compound's potential as an effective treatment for glaucoma.
- : this compound may represent a novel therapeutic approach for managing elevated IOP in glaucoma patients .
Case Study: Neuroinflammation in Alzheimer’s Disease
In another study focused on neuroinflammation:
- Objective : To assess the effects of this compound on microglial activation and cognitive function.
- Outcome : The treatment significantly reduced markers of inflammation and improved cognitive deficits associated with LPS-induced neuroinflammation, suggesting its utility in treating neurodegenerative diseases .
作用机制
WIN 55212-2 通过与大麻素受体 CB1 和 CB2 结合并激活来发挥其作用。这种激活导致调节各种信号通路,包括抑制腺苷酸环化酶,激活丝裂原活化蛋白激酶 (MAPKs) 以及调节离子通道。 这些分子靶标和通路与该化合物的镇痛、抗炎和神经保护作用有关 .
相似化合物的比较
类似化合物
- WIN 48,098 (普拉瓦多林)
- WIN 54,461 (6-溴普拉瓦多林)
- WIN 55,225 (JWH-200)
- WIN 56,098
独特性
WIN 55212-2 在这些化合物中是独一无二的,因为它对 CB1 和 CB2 受体都具有高亲和力和选择性。 它还表现出双重调节功能,选择性地阻断 G 蛋白偶联内向整流钾通道 (GIRK1/2),这是其他典型大麻素中没有描述的特点 .
生物活性
WIN 55212-2, a synthetic cannabinoid, is recognized for its potent agonistic effects on cannabinoid receptors, particularly CB1 and CB2. Its biological activity extends beyond traditional cannabinoid effects, influencing various physiological processes and cellular mechanisms. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound, including its impact on inflammation, neuroprotection, cancer cell viability, and gastrointestinal functions.
This compound operates primarily through the activation of cannabinoid receptors, which are part of the endocannabinoid system. However, it also exhibits unique properties that influence other cellular pathways:
- CB1 and CB2 Agonism : this compound acts as a full agonist at both CB1 and CB2 receptors, leading to various downstream effects including modulation of neurotransmitter release and immune response suppression .
- Golgi Apparatus Disruption : Research indicates that WIN can disrupt the Golgi apparatus in both neuronal and non-neuronal cells. This effect occurs at nanomolar concentrations and is independent of CB1 signaling, suggesting alternative pathways are involved in its action .
- Inhibition of Inflammatory Responses : WIN has been shown to reduce inflammatory markers and enhance cell viability in astrocytes exposed to amyloid beta peptides, indicating potential neuroprotective effects relevant to neurodegenerative diseases .
Effects on Inflammation and Neuroprotection
This compound has demonstrated significant anti-inflammatory properties:
- Astrocytic Response : In cultured astrocytes, WIN pretreatment prevented Aβ1-42-induced decreases in cell viability and inflammatory mediator levels (e.g., TNF-α and IL-1β) while enhancing antioxidant enzyme expression (Cu/Zn SOD) .
- Neuroprotection : Studies suggest that WIN may protect against neuronal death by modulating oxidative stress and inflammatory responses in models of Alzheimer's disease .
Impact on Cancer Cell Viability
This compound has been explored for its potential therapeutic effects in cancer treatment:
- Induction of Apoptosis : In various cancer cell lines, including prostate cancer cells (LNCaP), WIN treatment has resulted in increased cell death associated with apoptosis. The mechanism involves DNA fragmentation and activation of caspases .
- Dose-Dependent Effects : The cytotoxicity of WIN is dose-dependent; higher concentrations (e.g., 20 µM) lead to significantly greater reductions in cell viability compared to lower doses .
Gastrointestinal Effects
This compound also influences gastrointestinal physiology:
- Gastric Acid Secretion : In studies involving rat models, WIN reduced pentagastrin-induced gastric acid secretion through CB1 receptor activation. This effect was not observed with histamine-induced secretion, indicating a selective action .
Summary Table of Biological Activities
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A study examined the effects of this compound on cultured astrocytes exposed to amyloid beta peptides. Results showed that WIN significantly improved cell viability and reduced inflammatory markers compared to untreated controls.
Case Study 2: Cancer Cell Viability
In a controlled experiment with LNCaP prostate cancer cells, treatment with WIN at concentrations of 10 µM and 20 µM led to a marked increase in apoptosis indicators, demonstrating its potential as an anti-cancer agent.
属性
IUPAC Name |
[(11R)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3/c1-18-25(27(30)22-9-4-7-19-6-2-3-8-21(19)22)23-10-5-11-24-26(23)29(18)20(17-32-24)16-28-12-14-31-15-13-28/h2-11,20H,12-17H2,1H3/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVHOQAKMCMIIM-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C3N1[C@@H](COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40894849 | |
Record name | WIN 55,212-2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40894849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131543-22-1 | |
Record name | Win 55212-2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131543-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Win 55212-2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131543221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WIN 55212-2 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13950 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | WIN 55,212-2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40894849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | WIN-55212-2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H31GI9502 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。